1-(2-Fluorophenyl)-2-methylpropan-2-amine
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Overview
Description
1-(2-Fluorophenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylpropan-2-amine structure
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-2-methylpropan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This facilitates its binding to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-methylpropan-2-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-(2-Bromophenyl)-2-methylpropan-2-amine:
1-(2-Methylphenyl)-2-methylpropan-2-amine: The presence of a methyl group instead of a halogen alters its chemical behavior and interactions.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGACVJORPOXOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640539 |
Source
|
Record name | 1-(2-Fluorophenyl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1840-77-3 |
Source
|
Record name | 1-(2-Fluorophenyl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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